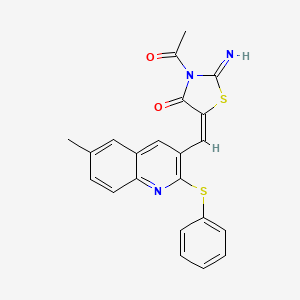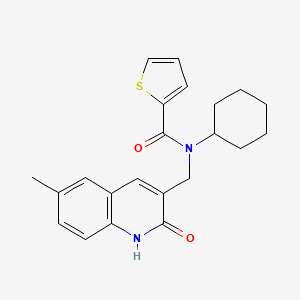
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide”, involves chemical modifications of the quinoline nucleus . These modifications result in improved therapeutic effects and explain the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving “this compound” would likely involve similar mechanisms.作用機序
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In viral infections, this compound has been shown to interfere with the viral life cycle by inhibiting viral entry, replication, and assembly. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of viral replication, and the reduction of inflammation. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide in lab experiments is its broad spectrum of activity, making it a potential candidate for the treatment of various diseases. However, one limitation is the lack of clinical studies on the safety and efficacy of this compound in humans, which limits its potential for clinical use.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of various diseases.
2. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and delivery.
4. Development of new derivatives of this compound with improved efficacy and safety profiles.
5. Studies on the potential use of this compound in combination with other drugs for synergistic effects.
Conclusion
In summary, this compound is a promising synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its broad spectrum of activity and multiple mechanisms of action make it a potential candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in humans and to optimize its therapeutic potential.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with thiophene-2-carboxylic acid, followed by the addition of cyclohexyl isocyanate and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In viral infections, this compound has been shown to inhibit the replication of the virus by interfering with the viral life cycle. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-9-10-19-16(12-15)13-17(21(25)23-19)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h5,8-13,18H,2-4,6-7,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZPXBZUFBNPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

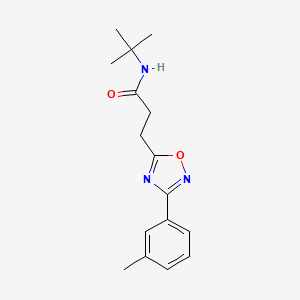
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)


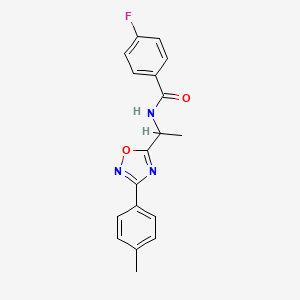
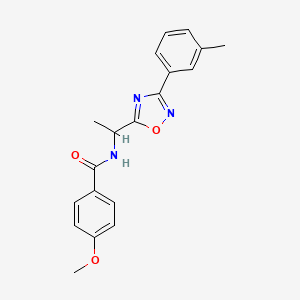

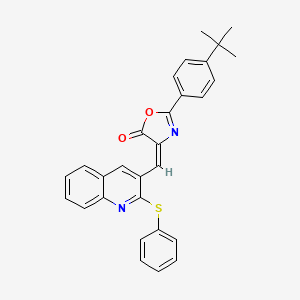
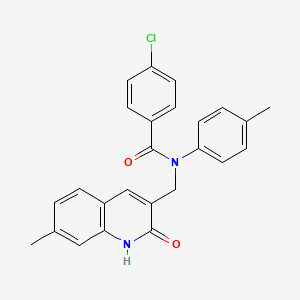

![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)
